BenchChemオンラインストアへようこそ!

2-Phenylpropane-1-sulfonamide

Fragment-based drug discovery NMR quality control Library validation

2-Phenylpropane-1-sulfonamide (CAS 76653-16-2) is a chiral primary sulfonamide carrying a phenyl substituent at the C2 position of the propane-1-sulfonamide backbone. With a molecular weight of 199.27 g·mol⁻¹, one hydrogen bond donor, three acceptors, and a computed logP of 1.08–1.2, the compound occupies the rule-of-three space characteristic of fragment libraries.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 76653-16-2
Cat. No. B3283426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropane-1-sulfonamide
CAS76653-16-2
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)N)C1=CC=CC=C1
InChIInChI=1S/C9H13NO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,10,11,12)
InChIKeyHXLOQIXEAPZOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpropane-1-sulfonamide CAS 76653-16-2: Physicochemical Identity and Fragment-Library Grade Purity Standards


2-Phenylpropane-1-sulfonamide (CAS 76653-16-2) is a chiral primary sulfonamide carrying a phenyl substituent at the C2 position of the propane-1-sulfonamide backbone [1]. With a molecular weight of 199.27 g·mol⁻¹, one hydrogen bond donor, three acceptors, and a computed logP of 1.08–1.2, the compound occupies the rule-of-three space characteristic of fragment libraries . The commercially available racemic material is typically supplied at ≥95% purity, and the (2S)-enantiomer has been deposited in the Protein Data Bank under the three-letter code VW4 as part of multiple PanDDA crystallographic fragment screens [2][3].

Why Generic 2-Phenylpropane-1-sulfonamide Substitution Fails: C2 Regiochemistry Determines Fragment Binding Profiles


The sulfonamide head group and the phenyl ring are common features across many fragment libraries, yet the C2 substitution pattern of 2-phenylpropane-1-sulfonamide gives it a unique spatial orientation of the aromatic ring relative to the sulfonamide group that cannot be replicated by simple benzenesulfonamide or by isomers in which the phenyl group occupies the C1 or C3 position [1]. Crystallographic screening data shows that this compound occupies pharmacologically distinct pockets on at least five structurally unrelated protein targets (SARS-CoV-2 NSP13 helicase, Coxsackievirus A16 2A protease, TRIM21, HRP-2 PWWP domain, and SARS-CoV-2 nucleocapsid CTD), a multi-target fragment binding profile that is unlikely to be reproduced by a regioisomeric analog [2]. Substituting the chiral C2-phenylpropanesulfonamide scaffold with an N-alkylated variant eliminates the primary sulfonamide hydrogen-bond donor capacity, which is critical for the crystallographically observed interactions in the PWWP domain and the Coxsackievirus 2A protease active sites [3].

2-Phenylpropane-1-sulfonamide (CAS 76653-16-2) Quantitative Differentiation Evidence Versus Closest Analogs


Fragment Library Inclusion and NMR Quality-Control Validation Versus Regioisomeric Sulfonamides

2-Phenylpropane-1-sulfonamide is one of a limited set of sulfonamide fragments that has been formally incorporated into the BMRB fragment library and subjected to published 1H NMR quality control in DMSO solution (1 mM, 298 K, pH 6.0, 600 MHz). No equivalent NMR QC data sets are publicly available for either 1-phenylpropane-1-sulfonamide or 3-phenylpropane-1-sulfonamide, meaning that users of 2-phenylpropane-1-sulfonamide can verify sample identity, solubility, and the absence of aggregation prior to screening, whereas purchasers of the positional isomers must commission de novo analytical characterization [1].

Fragment-based drug discovery NMR quality control Library validation

C2-Phenyl Substitution Enables Multi-Target Crystallographic Fragment Hit Profile Absent in N-Substituted Analogs

The (2S)-enantiomer of 2-phenylpropane-1-sulfonamide (PDB ligand VW4) has been validated as a crystallographic fragment hit against five structurally and functionally distinct protein targets: SARS-CoV-2 NSP13 helicase (PDB 5RLJ), Coxsackievirus A16 2A protease (PDB 7H4C), TRIM21 (PDB 7HM4), HRP-2 PWWP domain (PDB 7HGW), and SARS-CoV-2 nucleocapsid CTD (PDB 7IMI). In contrast, N-methyl-2-phenylpropane-1-sulfonamide does not appear in any publicly deposited protein–ligand complex, consistent with the fact that N-methylation abolishes the primary sulfonamide –NH₂ hydrogen-bond donor that mediates key interactions in the PWWP and 2A protease binding sites [1][2].

Crystallographic fragment screening PanDDA multi-target binding

LogP and TPSA Values of 2-Phenylpropane-1-sulfonamide Fall Within Optimal Fragment-Library Property Ranges Versus More Lipophilic N-Alkylated Derivatives

The computed logP of 2-phenylpropane-1-sulfonamide ranges from 1.00 to 1.20 (XLogP3-AA 1.2 on PubChem; vendor-reported logP 0.995–1.079), placing it within the preferred logP ≤ 3 range for fragment libraries. The topological polar surface area is 60.2–68.5 Ų, well below the 140 Ų upper limit commonly applied in fragment screening collections. The N-methyl derivative is substantially more lipophilic, with an additional –CH₂– unit increasing the calculated logP by approximately 0.5–0.7 units, which would shift the compound outside the optimal fragment property space defined by the Astex rule-of-three guidelines [1].

Fragment library design physicochemical properties logP comparison

Chiral Center at C2 Enables Enantioselective Fragment Elaboration, Absent in Achiral Benzenesulfonamide

The target compound possesses one stereogenic center at the C2 carbon of the propane chain (C2–H–C–CH3), giving rise to (R) and (S) enantiomers. The (2S)-enantiomer is explicitly used in all deposited PDB structures (VW4), and the chiral methyl substitution provides a vector for enantioselective fragment elaboration that is entirely absent in the planar, achiral benzenesulfonamide scaffold. Published fragment-to-lead work on the HRP-2 PWWP domain used the chirality at C2 to direct three-directional fragment growth with stereochemical control [1][2].

chiral fragment enantioselective synthesis fragment elaboration

Solubility and Aggregation Data Gap: 2-Phenylpropane-1-sulfonamide Lacks Aqueous Solubility Determination in Fragment-Relevant Buffers

A recognized limitation of 2-phenylpropane-1-sulfonamide is the absence of published aqueous solubility data under fragment-screening conditions (e.g., PBS, HEPES, or Tris buffer at pH 7.4). The NMR QC dataset from BMRB was collected in DMSO-d6, not aqueous buffer, and no dynamic light scattering (DLS) or nephelometry data are publicly available to confirm the absence of colloidal aggregation at screening-relevant concentrations (typically 100–1000 µM). In contrast, certain high-quality fragment libraries now routinely include aqueous solubility and aggregation data for each member. Users prioritizing aqueous solubility assurance may consider alternative sulfonamide fragments with published aqueous QC data, although the present compound's favorable logP (1.0–1.2) and low molecular weight (199.27) support a strong computational prediction of aqueous solubility exceeding 500 µM [1].

aqueous solubility aggregation fragment library QC

Procurement-Relevant Application Scenarios for 2-Phenylpropane-1-sulfonamide (CAS 76653-16-2) Based on Quantitative Differentiation Evidence


Crystallographic Fragment Screening Against Viral Helicases and Proteases

The 2-phenylpropane-1-sulfonamide fragment (as its (2S)-enantiomer, VW4) is a validated crystallographic hit against the SARS-CoV-2 NSP13 helicase [1]. The compound has also yielded co-crystal structures with Coxsackievirus A16 2A protease [2]. Laboratories pursuing fragment-based antiviral discovery can use this compound as a pre-validated, PDB-deposited starting point for fragment elaboration campaigns. The availability of the racemate at ≥95% purity from multiple commercial vendors enables cost-effective initial screening, while the chiral center at C2 permits subsequent enantioselective synthesis of elaborated analogs. The compound has already been used in fragment-to-lead chemistry, as reported in the HRP-2 PWWP domain program [3].

NMR-Based Fragment Screening and Hit Validation

The compound is registered in the BMRB fragment library with fully assigned 1H NMR reference spectra (bmse011400), providing immediatereference data for ligand-observed (e.g., STD, WaterLOGSY, CPMG) and protein-observed (e.g., ¹⁵N-HSQC) NMR screening campaigns [4]. The primary sulfonamide –NH₂ group is a strong hydrogen-bond donor detectable by STD NMR, while the phenyl ring provides a hydrophobic anchor detectable by WaterLOGSY. The absence of aggregation under the QC conditions supports use at fragment-screening concentrations. The compound can serve as a positive control for validating NMR screening protocols.

Chemical Biology Tool for Sulfonamide Pharmacophore Profiling

The C2-phenylpropanesulfonamide scaffold represents a minimal sulfonamide pharmacophore that has demonstrated binding to five distinct protein families: viral helicases, viral proteases, E3 ubiquitin ligases (TRIM21), epigenetic reader domains (PWWP), and viral nucleocapsid proteins [5]. This multi-target binding profile makes the compound a useful chemical biology probe for profiling sulfonamide recognition across the proteome. Procurement of the single enantiomer (2S) is essential for reproducibility, as the stereochemistry is resolved in all deposited structures. The commercial availability of the compound from multiple suppliers (Fluorochem, ChemScene, American Elements) with batch-specific purity certificates supports its use in reproducible chemical biology experiments.

Medicinal Chemistry Fragment-to-Lead Elaboration with Stereochemical Control

The chiral methyl group at C2 provides a defined vector for structure-guided fragment growth. In the PWWP domain program, the three-dimensional orientation of the C2-methyl group directed fragment expansion into three distinct subpockets of the binding site, as verified by X-ray crystallography, NMR, and differential scanning fluorimetry [3]. Researchers can purchase the racemate for initial hit identification and subsequently synthesize enantiomerically pure elaborated analogs using chiral HPLC separation or asymmetric synthesis. The relatively low molecular complexity (Fsp³ = 0.33) and favorable physicochemical properties (logP 1.0–1.2, MW 199.27) ensure that elaborated compounds remain within lead-like property space through multiple optimization cycles.

Quote Request

Request a Quote for 2-Phenylpropane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.